molecular formula C22H29N5O4S B11426582 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide

Cat. No.: B11426582
M. Wt: 459.6 g/mol
InChI Key: IUCDUSXRODXESO-UHFFFAOYSA-N
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Description

“5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(morpholin-4-yl)ethyl]pentanamide” is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(morpholin-4-yl)ethyl]pentanamide” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidoindole core, followed by functionalization to introduce the methoxy, oxo, and sulfanylidene groups. The final steps would involve the coupling of the pyrimidoindole derivative with the morpholine and pentanamide moieties under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of the synthetic route to improve yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group could yield sulfoxides or sulfones, while reduction of the oxo group could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(morpholin-4-yl)ethyl]pentanamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidoindoles: Compounds with a similar core structure, such as pyrimido[4,5-b]indoles, may share some biological activities.

    Morpholine Derivatives: Compounds containing the morpholine moiety, which is known for its presence in various pharmacologically active molecules.

Uniqueness

The uniqueness of “5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(morpholin-4-yl)ethyl]pentanamide” lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H29N5O4S

Molecular Weight

459.6 g/mol

IUPAC Name

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide

InChI

InChI=1S/C22H29N5O4S/c1-30-15-5-6-17-16(14-15)19-20(24-17)21(29)27(22(32)25-19)8-3-2-4-18(28)23-7-9-26-10-12-31-13-11-26/h5-6,14,24H,2-4,7-13H2,1H3,(H,23,28)(H,25,32)

InChI Key

IUCDUSXRODXESO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)NCCN4CCOCC4

Origin of Product

United States

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